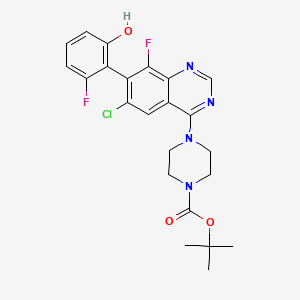
(S)-2-(Pyrrolidin-1-YL)propanoic acid hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Pyrrolidin-1-YL)propanoic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to a propanoic acid moiety, with the hydrochloride salt form enhancing its solubility in water. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Pyrrolidin-1-YL)propanoic acid hydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of acyclic precursors or the ring contraction of larger cyclic compounds.
Attachment of Propanoic Acid Moiety: The propanoic acid moiety is introduced through a series of reactions, such as amination and cyclization of functionalized acyclic substrates.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-2-(Pyrrolidin-1-YL)propanoic acid hydrochloride often employs microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency and yield . This method allows for precise control of reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Pyrrolidin-1-YL)propanoic acid hydrochloride undergoes various chemical reactions, including:
Substitution: Substitution reactions, such as electrophilic iodination, can introduce new functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic iodination is typically carried out using iodine and a suitable oxidizing agent.
Major Products Formed
Pyrrolidin-2-ones: Formed through oxidation reactions.
Iodopyrroles: Formed through electrophilic iodination.
Scientific Research Applications
(S)-2-(Pyrrolidin-1-YL)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a modulator of biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(Pyrrolidin-1-YL)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with different biological activities.
Pyrrolidine-2,5-dione: Another related compound with distinct pharmacological properties.
Prolinol: A derivative of pyrrolidine with unique stereochemical features.
Uniqueness
(S)-2-(Pyrrolidin-1-YL)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the propanoic acid moiety. This configuration imparts distinct biological activities and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H14ClNO2 |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
(2S)-2-pyrrolidin-1-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-6(7(9)10)8-4-2-3-5-8;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m0./s1 |
InChI Key |
NIODDMURQJWDSI-RGMNGODLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N1CCCC1.Cl |
Canonical SMILES |
CC(C(=O)O)N1CCCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine, 3-(6-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-](/img/structure/B14041174.png)
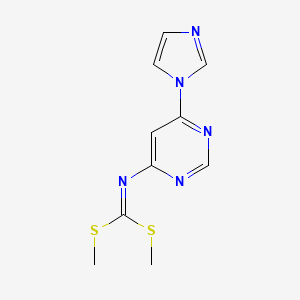
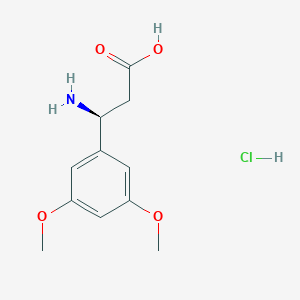

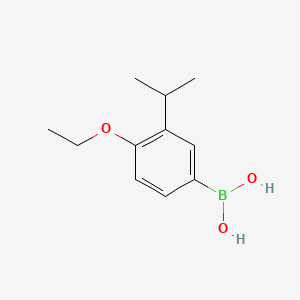
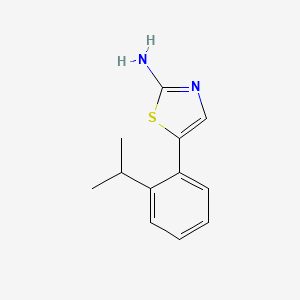

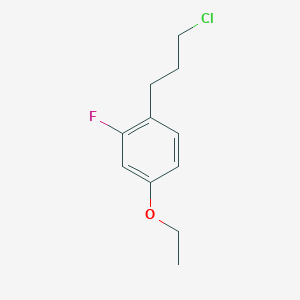
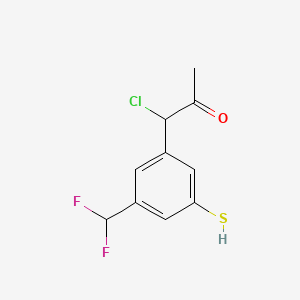



![3-[amino-[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B14041243.png)
